1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds characterized by a fused benzene and thiazole ring, which incorporates nitrogen and sulfur atoms. This specific compound features a fluoroethanone moiety, enhancing its reactivity and potential applications in medicinal chemistry. The benzothiazole scaffold is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a significant subject of study in pharmaceutical research .
The compound is classified under organic compounds with the molecular formula . It is categorized as a heterocyclic aromatic compound due to the presence of both nitrogen and sulfur in its structure. The benzothiazole derivatives are widely recognized for their therapeutic significance, particularly in drug discovery and development .
The synthesis of 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone can be achieved through various methods, including:
The reaction conditions typically require controlled temperatures and inert atmospheres to prevent side reactions. For instance, the condensation reaction may be conducted in a solvent such as dichloromethane under reflux conditions to facilitate the formation of the desired product .
The compound's molecular weight is approximately 185.21 g/mol. Its key structural features include:
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts to enhance yields. For instance, nucleophilic substitutions may be facilitated by using bases to deprotonate nucleophiles prior to reaction .
The mechanism of action for 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone largely depends on its interactions with biological targets. The fluoroethanone moiety can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This reactivity can lead to inhibition of key biological pathways involved in disease processes such as cancer or bacterial infections.
Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines and pathogenic microorganisms, suggesting that this compound could have similar therapeutic potential .
Relevant data indicates that the compound exhibits characteristic infrared absorption peaks corresponding to functional groups present in its structure .
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone has several scientific applications:
Benzothiazole, a bicyclic heterocycle comprising fused benzene and thiazole rings, emerged as a privileged scaffold in drug discovery due to its structural rigidity and diverse bioactivity. Early medicinal applications centered on antimicrobial agents (e.g., 2-(4-thiazolyl)-1H-benzimidazole) and vulcanization accelerators in rubber manufacturing [2] [9]. The 1990s marked a pivotal shift with the approval of riluzole (6-trifluoromethoxy-2-aminobenzothiazole) for amyotrophic lateral sclerosis (ALS), demonstrating neuroprotective effects via glutamate transmission modulation [4] [9]. This breakthrough catalyzed intensive exploration of benzothiazole derivatives in oncology, neurology, and metabolic diseases.
Structural innovations focused on substitutions at the C2 position, identified as the primary site for pharmacophore attachment. Derivatives like 2-arylbenzothiazoles (e.g., 5F 203, GW 610) exhibited potent antitumor activity, with their efficacy linked to cytochrome P450-mediated bioactivation [10]. Concurrently, benzothiazole-based amyloid imaging agents (e.g., Pittsburgh Compound B) exploited the scaffold’s planarity for β-sheet binding in neurodegenerative diagnostics [4] [9].
Table 1: Evolution of Key Benzothiazole-Based Therapeutics
Era | Compound Class | Therapeutic Application | Key Structural Feature |
---|---|---|---|
Pre-1990s | 2-Mercaptobenzothiazoles | Antimicrobials/Rubber additives | C2-thiol group |
1990s | 2-Aminobenzothiazoles (Riluzole) | Neuroprotection (ALS) | C2-amino group + trifluoromethoxy |
2000s | 2-Arylbenzothiazoles (5F 203) | Antitumor agents | C2-aryl group + fluorine substituent |
2010s-Present | Dual sEH/FAAH inhibitors | Analgesics | C2-piperidine/amide linkage |
Fluorination strategically enhances benzothiazole bioactivity by modulating electron distribution, metabolic stability, and target binding affinity. The strong electron-withdrawing effect of fluorine alters the benzothiazole ring’s electron density, facilitating interactions with hydrophobic enzyme pockets. In antitumor agents like 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone, the fluoroacetyl group serves as a metabolically labile handle for enzymatic activation [6] [10].
Metabolic studies reveal that fluorination directs regiospecific bioactivation. Human CYP1A1 and CYP2W1 oxidize fluorinated 2-arylbenzothiazoles (e.g., 5F 203) to hydroxylamines and quinoneimines, generating DNA-reactive intermediates (e.g., dGuo adducts) responsible for selective cytotoxicity [10]. Conversely, CYP2S1 catalyzes deactivating reduction pathways, highlighting fluorine’s role in tuning metabolic fates [10]. Fluorine’s small atomic radius also minimizes steric disruption while enhancing lipophilicity (log P increase ~0.5–1 unit), improving membrane permeability [10].
Table 2: Impact of Fluorine on Benzothiazole Derivatives
Parameter | Effect of Fluorination | Consequence |
---|---|---|
Electronic Withdrawal | ↑ Electron deficiency at C2 | Enhanced electrophilicity for nucleophilic targets |
Metabolic Stability | Blocks vulnerable aliphatic oxidation sites | Reduced Phase I clearance; prolonged half-life |
Bioactivation Pathway | Directs CYP450-mediated oxidation to hydroxylamines | Generates cytotoxic DNA adducts in tumor cells |
Lipophilicity | ↑ Log P by ~0.5–1 unit | Improved cellular uptake and tissue penetration |
The C2 position of benzothiazole is electronically and sterically privileged for pharmacophore attachment. The thiazole ring’s methyne carbon (C2) is electrophilic due to flanking nitrogen and sulfur atoms, making it amenable to nucleophilic substitution or metal-catalyzed coupling [2] [9]. This position anchors substituents in a coplanar orientation with the fused benzene ring, optimizing interactions with biological targets via π-stacking or hydrogen bonding [9].
In 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone (C₉H₆FNOS, MW 195.21 g/mol), the 2-fluoroacetyl group exemplifies strategic C2 derivatization [6]. The ketone carbonyl allows further chemical elaboration (e.g., Schiff base formation), while fluorine enhances metabolic lability for targeted drug release. Computational models confirm the molecule’s near-perfect planarity (torsion angle <5°), facilitating deep penetration into enzyme active sites [9].
Structure-activity relationship (SAR) studies demonstrate that C2 modifications critically define biological specificity:
Table 3: Biological Outcomes of C2-Substituted Benzothiazoles
C2 Substituent | Biological Activity | Mechanistic Insight |
---|---|---|
2-Amino (Riluzole) | Neuroprotective | Glutamate release inhibition; Na⁺ channel blockade |
2-(4-Aminophenyl) (Dual Inhibitor) | Analgesic | Concurrent sEH/FAAH inhibition (IC₅₀ < 10 nM) |
2-Fluoroacetyl (Target Compound) | Antitumor prodrug | CYP450-mediated activation to DNA-alkylating species |
2-Thiadiazole | Anticonvulsant | GABAergic modulation; MES/Sc-PTZ seizure suppression |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7